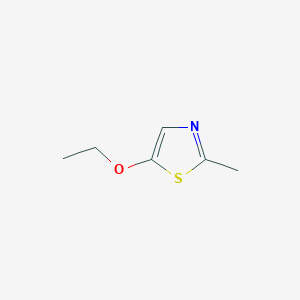

5-Ethoxy-2-methyl-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

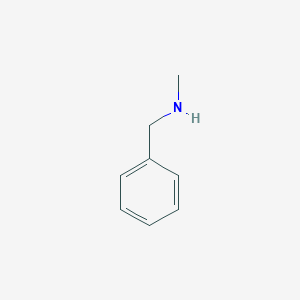

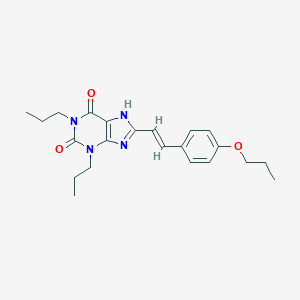

The compound "5-Ethoxy-2-methyl-1,3-thiazole" is not directly mentioned in the provided papers. However, the papers do discuss various thiazole derivatives, which are important in medicinal chemistry due to their biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. They are known for their applications in pharmaceuticals, with some derivatives showing potent inhibitory activities against enzymes like 5-lipoxygenase (5-LPO) , fungicidal and antiviral activities , and as serotonin-3 receptor antagonists .

Synthesis Analysis

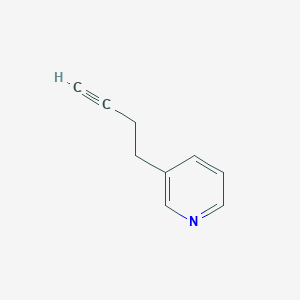

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of (methoxyalkyl)thiazoles involves the consideration of the enzyme active site model leading to compounds with high in vitro potency, requiring specific substituents such as methoxy, thiazolyl, and naphthyl groups . Another approach is the Ugi reaction, which has been used to synthesize 5-methyl-1,2,3-thiadiazoles with significant biological activities . Additionally, the fusion of α-amino acid esters with aromatic aldehydes can yield oxazolidines and thiazolidines, which upon dehydrogenation can form thiazoles .

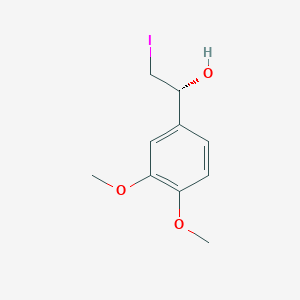

Molecular Structure Analysis

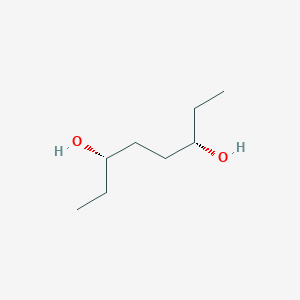

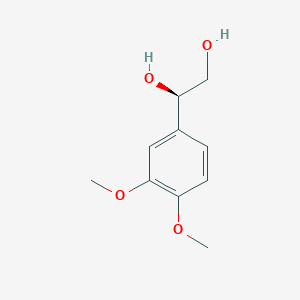

The molecular structure of thiazole derivatives is crucial for their biological activity. For example, the resolution of enantiomers of a (methoxyalkyl)thiazole showed that one enantiomer was significantly more potent than the other, indicating the importance of stereochemistry in the interaction with biological targets . The crystal structures of 2-amino-5-methyl-1,3,4-thiadiazole and its ethyl derivative have been determined, showing different packing modes and hydrogen-bonding associations compared to the unsubstituted derivative .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which are essential for the development of compounds with desired biological activities. For instance, the reaction of 2-ethoxycarbonylmethyl-7-methyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-5(5H)-one with carbon disulfide and phenyl isothiocyanate leads to the formation of ketene dithioacetal fragment-containing derivatives . The reaction of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione can yield thiazoles, which can be further modified to produce compounds with better stabilized push-pull systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The introduction of different substituents at specific positions on the thiazole ring can significantly alter these properties, which in turn affects their biological activity and pharmacokinetic profile. For example, the presence of an ethoxy group in the 5-position of a thiadiazole ring has been shown to contribute to the compound's antiviral activity . The meso-ionic nature of some thiazole derivatives, such as those described in paper , also highlights the diversity of chemical properties that these compounds can exhibit.

Zukünftige Richtungen

Thiazole derivatives, including 5-Ethoxy-2-methyl-1,3-thiazole, have potential for further exploration due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives and studying their biological activities, as well as exploring their potential applications in medicine and other fields .

Eigenschaften

IUPAC Name |

5-ethoxy-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-3-8-6-4-7-5(2)9-6/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAHRAUNIDYZBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(S1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-2-methyl-1,3-thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)

![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)

![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)